

# TNO155: A Deep Dive into Allosteric SHP2 Inhibition for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of TNO155, a first-in-class, potent, and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. We will explore the critical role of the SHP2 pathway in cancer, the unique mechanism of TNO155's inhibitory action, and a comprehensive summary of its preclinical and clinical development. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in oncology and targeted therapies.

## The SHP2 Signaling Pathway: A Key Node in Cancer Proliferation

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1][2] It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, acting as a positive regulator downstream of various receptor tyrosine kinases (RTKs).[3][4] Dysregulation of the SHP2 pathway, often through activating mutations or upstream signaling from aberrant RTKs, is a key driver in a multitude of human cancers.[5]

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its inactive state, the N-SH2 domain blocks the PTP catalytic site, maintaining a closed conformation.[3] Upon



#### Foundational & Exploratory

Check Availability & Pricing

stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity of the PTP domain.[3] Activated SHP2 then dephosphorylates specific substrates, including proteins involved in the RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival. SHP2 is also implicated in the programmed cell death pathway (PD-1/PD-L1), highlighting its role in modulating the tumor microenvironment and immune response.[1][2]





Click to download full resolution via product page

**Diagram 1:** Simplified SHP2 Signaling Pathway and TNO155 Inhibition.



#### **TNO155: Mechanism of Allosteric Inhibition**

TNO155 is an orally bioavailable, highly potent, and selective allosteric inhibitor of SHP2.[1][2] Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, TNO155 binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[5] This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing its activation.[5] By locking SHP2 in an inactive state, TNO155 effectively blocks downstream signaling through the MAPK pathway, thereby inhibiting the growth of SHP2-dependent tumor cells.



Click to download full resolution via product page

Diagram 2: Mechanism of TNO155 Allosteric Inhibition of SHP2.

## **Preclinical Data Summary**

TNO155 has demonstrated potent and selective inhibition of SHP2 in a variety of preclinical models.



In Vitro Potency

| Parameter | Value    | Reference |
|-----------|----------|-----------|
| IC50      | 0.011 μΜ | [6]       |

#### **Pharmacokinetic Profile**

Pharmacokinetic studies in multiple species have shown that TNO155 possesses favorable drug-like properties, including good oral bioavailability.[6]

| Species | Clearanc<br>e<br>(mL/min/k<br>g) | Volume of<br>Distributi<br>on (L/kg) | Half-life<br>(h) | Oral<br>Bioavaila<br>bility (%) | Tmax (h) | Referenc<br>e |
|---------|----------------------------------|--------------------------------------|------------------|---------------------------------|----------|---------------|
| Mouse   | 24                               | 3                                    | 2                | 78                              | 0.8      | [6]           |
| Rat     | 15                               | 7                                    | 8                | 100                             | 1        | [6]           |
| Dog     | 4                                | 3                                    | 9                | >100                            | 2        | [6]           |
| Monkey  | 6                                | 4                                    | 9                | 60                              | 2        | [6]           |

### In Vivo Efficacy

In vivo studies using patient-derived xenograft models have shown promising anti-tumor activity of TNO155, particularly in combination with other targeted agents.[6] TNO155 has shown synergistic effects when combined with inhibitors of KRAS G12C, BRAF, MEK, EGFR, and CDK4/6, as well as with anti-PD-1 immunotherapy.[4][7] This is often due to TNO155's ability to block feedback reactivation of the MAPK pathway that can occur in response to other targeted therapies.[7]

## **Clinical Development of TNO155**

TNO155 is currently being evaluated in multiple clinical trials for the treatment of advanced solid tumors, both as a single agent and in combination with other anti-cancer therapies.



## Phase I/II Monotherapy and Dose Escalation (NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[8][9]



| Parameter               | Finding                                                                                                                                                                                                               | Reference |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patient Population      | 118 patients with advanced solid tumors, most commonly colorectal, GIST, and NSCLC.                                                                                                                                   | [8]       |
| Dosing Schedules        | Variable schedules including once or twice daily in 2 weeks on/1 week off or 3 weeks on/1 week off cycles, and continuous daily dosing.                                                                               | [8]       |
| Pharmacokinetics        | Rapid absorption (median Tmax ~1.1 hours), effective median half-life of ~34 hours, and near dose-proportional exposure.                                                                                              | [8]       |
| Safety and Tolerability | Most adverse events were Grade 1/2 and consistent with on-target SHP2 inhibition. Common treatment-related AEs included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis. | [8]       |
| Efficacy                | The best observed response was stable disease (SD) in 20% of patients, with a median duration of 4.9 months.                                                                                                          | [8]       |
| Pharmacodynamics        | Evidence of SHP2 inhibition, measured by a decrease in DUSP6 expression, was observed in the majority of patients treated with doses ≥20 mg/day.                                                                      | [8]       |



#### **Combination Therapy Trials**

Based on strong preclinical rationale, TNO155 is being investigated in combination with various other targeted and immunotherapies.

- With Spartalizumab (anti-PD-1): A phase 1b study (NCT04000529) showed acceptable safety and tolerability.[10][11] At the recommended dose, the disease control rate (DCR) was 31.6%.[10]
- With Ribociclib (CDK4/6 inhibitor): The same phase 1b study (NCT04000529) also evaluated this combination, demonstrating a DCR of 44.4% at the recommended dose.[10][11]
- With Adagrasib (KRAS G12C inhibitor): The KRYSTAL-2 trial (NCT04330664) is a phase 1/2 study evaluating this combination in patients with KRAS G12C-mutated advanced solid tumors.[12] The rationale is that TNO155 may overcome resistance to KRAS G12C inhibition by preventing SHP2-dependent feedback loops.[12]

#### **Key Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the preclinical evaluation of TNO155.

### **Cell Proliferation Assay**

This assay is used to determine the effect of TNO155 on the growth of cancer cell lines.





Click to download full resolution via product page

**Diagram 3:** General Workflow for a Cell Proliferation Assay.

Methodology:



- Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The following day, the media is replaced with fresh media containing serial dilutions of TNO155 or a vehicle control (e.g., DMSO).
- The plates are incubated for a period of 72 to 96 hours.
- Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- The resulting luminescence is measured using a plate reader.
- Data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

#### **Immunoblotting**

Immunoblotting (Western blotting) is used to assess the levels and phosphorylation status of proteins within the SHP2 signaling pathway.

#### Methodology:

- Cell Lysis: Cancer cells are treated with TNO155 or a vehicle control for a specified time.
   Cells are then washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-



total-ERK, anti-SHP2).

 Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

### **In Vivo Efficacy Studies**

These studies evaluate the anti-tumor activity of TNO155 in animal models, typically immunodeficient mice bearing human tumor xenografts.

#### Methodology:

- Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- Treatment Administration: TNO155 is administered orally at a specified dose and schedule.
   The control group receives a vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis (e.g., immunoblotting).
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

#### **Conclusion and Future Directions**

TNO155 is a promising, first-in-class allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable preclinical profile. Early clinical data have demonstrated its safety and tolerability, along with evidence of target engagement. While monotherapy activity appears modest, the strong scientific rationale and preclinical data supporting its use in combination with other targeted agents and immunotherapies have paved the way for numerous ongoing



clinical investigations.[4][9] The results of these combination studies will be critical in defining the future clinical role of TNO155 and the broader therapeutic potential of SHP2 inhibition in oncology. Further research is also warranted to identify predictive biomarkers of response and resistance to TNO155-based therapies.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SHP2 Phosphatase [biology.kenyon.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. | BioWorld [bioworld.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TNO155: A Deep Dive into Allosteric SHP2 Inhibition for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#tno155-allosteric-inhibition-of-shp2-pathway]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com